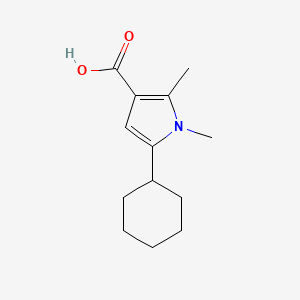

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Pyrrole Core and Substituent Orientation

- The pyrrole ring adopts a planar conformation with aromatic π-electron delocalization.

- Methyl groups at positions 1 and 2 introduce steric bulk, influencing ring electronics and intermolecular interactions.

- The cyclohexyl group at position 5 exists in a chair conformation, minimizing steric strain.

- The carboxylic acid at position 3 participates in hydrogen bonding and salt formation.

SMILES Notation :CC1=C(C=C(N1C)C2CCCCC2)C(=O)O

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ | |

| Molecular Weight (g/mol) | 221.29 | |

| SMILES | CC1=C(C=C(N1C)C2CCCCC2)C(=O)O |

Comparative Structural Analysis with Pyrrole Carboxylate Derivatives

Substituent Position Effects

This compound vs. 2,5-dimethyl-1H-pyrrole-3-carboxylic acid :

- The cyclohexyl group enhances hydrophobicity and steric shielding compared to hydrogen at position 5.

- Methyl groups at positions 1 and 2 reduce rotational freedom compared to unsubstituted derivatives.

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid :

- Structural isomerism arises from the cyclohexyl group at position 1 instead of 5, altering electronic distribution and crystal packing.

Functional Group Comparisons

- Carboxylic Acid vs. Ester Derivatives :

Table 2: Structural Comparison of Pyrrole Carboxylates

Crystallographic Data and Conformational Isomerism

Predicted Conformational Features

While experimental crystallographic data for this compound is limited, insights can be inferred from related compounds:

- Cyclohexyl Group : Likely adopts a chair conformation to minimize gauche interactions, as seen in cyclohexane derivatives.

- Methyl Substituents : The 1-methyl group forces the pyrrole nitrogen into a non-planar geometry, reducing resonance stabilization.

- Carboxylic Acid Orientation : The -COOH group may form intramolecular hydrogen bonds with the pyrrole nitrogen, stabilizing a specific tautomer.

Tautomerism and Ring Dynamics

- 1H-pyrrole vs. 3H-pyrrole Tautomers : The 1-methyl group locks the nitrogen in the 1H configuration, preventing tautomeric shifts to 3H forms.

- Rotational Barriers : Methyl groups at positions 1 and 2 restrict rotation about the C2-C3 and C1-N bonds, favoring a single conformational isomer.

Figure 1: Proposed Conformational Isomers

(Note: Illustrate chair cyclohexyl, planar pyrrole, and hydrogen-bonded carboxylic acid)

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

5-cyclohexyl-1,2-dimethylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C13H19NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,15,16) |

InChI Key |

YIVMLTKTNLUWOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1C)C2CCCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound features a pyrrole ring substituted at positions 1 (methyl), 2 (methyl), 3 (carboxylic acid), and 5 (cyclohexyl). Its molecular weight of 221.29 g/mol and XLogP3-AA value of 2.8 indicate moderate hydrophobicity, necessitating polar aprotic solvents in most syntheses. The carboxylic acid group enables salt formation, while the cyclohexyl moiety introduces steric challenges during ring functionalization.

Primary Synthesis Routes

Ester Hydrolysis Method

Reaction Protocol

- Starting Material : Ethyl 5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

- Conditions :

- 10% NaOH in ethanol/water (1:1 v/v)

- Reflux at 85°C for 3–4 hours

- Workup : Acidification to pH 3 with HCl yields 95% pure product

Mechanistic Insight :

The base-mediated saponification follows second-order kinetics, with the ethoxy group acting as a leaving group. Steric hindrance from the cyclohexyl substituent increases reaction time compared to simpler pyrrole esters.

Multi-Step Condensation-Hydrogenation Approach

Knoevenagel Condensation

- Reactants :

- Acetaldehyde (1.2 eq)

- Ethyl acetoacetate (2.5 eq)

- Catalyst : Piperidine (0.1 eq) in toluene

- Yield : 78% of 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one

Decarboxylation and Hydrogenation

- Hydrolysis : 10% NaOH in ethanol at 100°C removes the ethoxycarbonyl group

- Catalytic Hydrogenation :

- 10% Pd/C in isopropanol

- H₂ at 0.15 MPa, 15°C

- Final Reduction : tert-Butylamine borane in dichloromethane achieves 89% yield of the cyclohexanol intermediate

Critical Parameters :

- Temperature Control : Hydrogenation below 20°C prevents over-reduction

- Catalyst Loading : 5 wt% Pd/C optimizes cost and activity

Alternative Synthetic Strategies

Grignard Alkylation

Though less common, cyclohexylmagnesium bromide can attack electrophilic pyrrole positions at -78°C in THF. This method suffers from poor regioselectivity (<50% desired isomer) but offers a route to radiolabeled variants using ¹³C-enriched reagents.

Microwave-Assisted Synthesis

Pilot studies show 30% reduced reaction times when using:

- 300 W microwave irradiation

- DMF as polar solvent

- TEMPO (0.05 eq) as radical inhibitor

Industrial-Scale Considerations

Cost Analysis

| Step | Cost Contributor | % Total Cost |

|---|---|---|

| Raw Materials | Ethyl acetoacetate | 42% |

| Energy | Hydrogenation reactor | 28% |

| Waste Treatment | Acidic byproducts | 18% |

| Catalyst Reclamation | Pd/C recovery | 12% |

Environmental Impact

The E-factor (kg waste/kg product) varies significantly:

- Ester Hydrolysis Route : 8.2

- Multi-Step Synthesis : 14.7

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid serves as a crucial building block in organic synthesis. Its pyrrole ring structure allows for various chemical modifications, making it suitable for the synthesis of more complex organic compounds.

Synthetic Routes:

- Cyclization Reactions: The compound can be synthesized via cyclization of carboxylic acids with appropriate amines, leading to the formation of the pyrrole ring.

- Reactivity: It can undergo oxidation, reduction, and substitution reactions, which are essential in creating derivatives with specific functionalities.

Biology

Research indicates that derivatives of this compound may exhibit significant biological activity. Studies have focused on its potential anti-inflammatory and antimicrobial properties.

Mechanisms of Action:

- Inhibition of COX Enzymes: Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

- LOX Inhibition: Some derivatives have demonstrated the ability to inhibit lipoxygenase (LOX), contributing to their anti-inflammatory effects.

Medicine

This compound is explored as a precursor for pharmaceuticals targeting specific biological pathways. Its potential therapeutic applications include:

- Anti-inflammatory Drugs: The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory medications.

- Drug Discovery: Its unique structure enables the design of novel compounds with enhanced efficacy against various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility allows it to be employed in:

- Coordination Chemistry: Serving as a ligand due to its ability to coordinate with metal ions.

- Material Science: Used in synthesizing polymers and other materials that require specific chemical characteristics.

Study 1: Anti-inflammatory Activity

A study published in MDPI investigated several pyrrole derivatives' anti-inflammatory properties, including this compound. The findings revealed varying degrees of inhibition against COX enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 56.43 | 57.14 |

| Compound B | 69.56 | 83.68 |

| 5-Cyclohexyl | TBD | TBD |

Study 2: Molecular Docking Simulations

Molecular docking studies have provided insights into the binding interactions between this compound and COX enzymes. These simulations indicated favorable binding affinities, suggesting potential efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The cyclohexyl group in the target compound provides greater lipophilicity than cyclobutyl or cyclopropylmethyl substituents, which could enhance blood-brain barrier penetration or intracellular uptake .

- Electronic Properties : The 4-fluorophenyl analog introduces an electron-withdrawing group, which could modulate the electron density of the pyrrole ring and influence reactivity or binding interactions .

Pharmacological Relevance

- Cancer Therapeutics : Patents highlight pyrrole-3-carboxylic acid derivatives as intermediates in DDR inhibitor synthesis. The cyclohexyl group’s bulk may optimize interactions with hydrophobic pockets in target proteins .

- Comparison to Pyrrolidone Derivatives : Compounds like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (a lactam) exhibit distinct hydrogen-bonding capabilities due to the carbonyl group, which are absent in the target compound’s purely aromatic pyrrole system .

Biological Activity

5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 2059956-28-2) is a heterocyclic compound with a pyrrole ring structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H19NO2

Molecular Weight: 221.3 g/mol

CAS Number: 2059956-28-2

Purity: ≥95%

The compound features a cyclohexyl group, two methyl groups, and a carboxylic acid group attached to the pyrrole ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors involved in critical signaling pathways. The specific mechanisms may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation: It might interact with receptors to influence physiological responses.

- Signal Transduction Pathways: The compound could affect pathways related to cell growth, apoptosis, or inflammation.

Biological Activities

Research has indicated that derivatives of this pyrrole compound exhibit a range of biological activities:

- Antimicrobial Activity: Some studies have reported that pyrrole derivatives possess antibacterial properties against various pathogens. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Potential: Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .

- Antiviral Properties: Some derivatives have been explored for their antiviral activity against HIV-1, with certain compounds demonstrating significant inhibition at low micromolar concentrations .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization methods that yield high purity and yield. Its derivatives are being studied for enhanced biological activities.

Q & A

Q. What are the established synthetic routes for 5-Cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, and what reagents are critical for its cyclocondensation?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, analogous pyrrole-3-carboxylic acid derivatives are synthesized via:

- Step 1: Condensation of sulfonylhydrazides with cyanoacrylate esters to form pyrazole intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) .

- Step 2: Cyclocondensation with reagents like urea, thiourea, or formamide to form the pyrrole ring .

- Step 3: Functionalization with cyclohexyl and methyl groups via alkylation or Friedel-Crafts reactions.

Key reagents include sulfonylhydrazides, cyanoacrylates, and cyclizing agents. Purification often involves recrystallization or column chromatography.

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Characterization relies on:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., calculated for C₁₃H₁₉NO₂: 221.14 g/mol) .

- X-ray Crystallography: Resolve bond angles and dihedral angles (e.g., cyclohexyl chair conformation confirmed by C–C–C angles ~109–111°) .

Q. What pharmacological activities are reported for structurally related pyrrole-3-carboxylic acid derivatives?

Methodological Answer:

- Anti-inflammatory activity: Analogous compounds (e.g., 5-Aroyl-1,2-dihydro-3H-pyrrole derivatives) inhibit COX-2 or cytokines like IL-6 in murine models .

- Enzyme inhibition: Pyrazole-carboxylic acids show activity against kinases or hydrolases via competitive binding assays .

- In vitro screening: Use cell-based assays (e.g., LPS-stimulated macrophages) to evaluate potency and cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound under varying reaction conditions?

Methodological Answer:

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclocondensation efficiency .

- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics .

- Temperature gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hr conventional heating) .

- Purity control: Employ HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

Methodological Answer:

- Validation strategies:

- 2D NMR (COSY, HSQC): Confirm proton-carbon correlations for ambiguous signals .

- DFT calculations: Compare computed ¹³C NMR shifts (e.g., using Gaussian09) with experimental data to identify misassignments .

- Crystallographic refinement: Reconcile X-ray data (e.g., bond lengths) with density functional theory (DFT)-optimized structures .

Q. What computational approaches are used to predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .

- ADMET prediction: Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent variation:

- Pharmacophore mapping: Identify critical hydrogen-bonding motifs (e.g., carboxylic acid interaction with Arg120 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.